An In-depth Technical Guide to 1-Bromo-4-(chloromethyl)-2-fluorobenzene
An In-depth Technical Guide to 1-Bromo-4-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(chloromethyl)-2-fluorobenzene, a key building block in modern medicinal chemistry. This document delves into its chemical and physical properties, outlines a plausible synthetic route, discusses its reactivity and applications in the synthesis of pharmaceutical intermediates, and provides detailed protocols for its analytical characterization. Furthermore, this guide addresses critical safety and handling considerations to ensure its proper use in a laboratory setting.
Introduction: A Versatile Building Block in Drug Discovery
1-Bromo-4-(chloromethyl)-2-fluorobenzene (CAS Number: 1214322-98-1) is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a chloromethyl group, and a fluorine atom on a benzene ring, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple reactive sites with differential reactivity allows for selective and sequential chemical transformations, making it an invaluable precursor for a wide range of biologically active molecules.[2]
The strategic incorporation of fluorine and bromine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The chloromethyl group serves as a reactive handle for introducing the substituted benzyl moiety into various molecular frameworks through nucleophilic substitution reactions. This guide aims to provide researchers and drug development professionals with a detailed understanding of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Bromo-4-(chloromethyl)-2-fluorobenzene is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 1214322-98-1 | [4] |
| Molecular Formula | C₇H₅BrClF | [4] |
| Molecular Weight | 223.47 g/mol | [4] |
| Appearance | Not explicitly stated for this CAS, but related compounds are colorless to light yellow liquids or solids. | N/A |
| Boiling Point | Data for the exact compound is not readily available. Related compounds such as 1-bromo-4-chloro-2-fluorobenzene have a boiling point of 91-92 °C at 20 mmHg.[5] | N/A |
| Density | Data for the exact compound is not readily available. The related compound 1-bromo-4-chloro-2-fluorobenzene has a density of 1.678 g/mL at 25 °C.[5] | N/A |
| Solubility | Data for the exact compound is not readily available. Halogenated benzenes are generally soluble in common organic solvents. | N/A |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 1-Bromo-4-(chloromethyl)-2-fluorobenzene is not widely published in readily available literature, a plausible and logical synthetic route can be extrapolated from known organic chemistry transformations. A common and efficient method would likely involve the chlorination of the corresponding toluene derivative.
Proposed Synthetic Pathway
A probable synthetic route starts from the commercially available 1-bromo-2-fluoro-4-methylbenzene (also known as 4-bromo-3-fluorotoluene). The key transformation is the selective chlorination of the benzylic methyl group.
Figure 1: Proposed synthesis of 1-Bromo-4-(chloromethyl)-2-fluorobenzene.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 1-Bromo-4-(chloromethyl)-2-fluorobenzene via radical chlorination of 1-bromo-2-fluoro-4-methylbenzene.
Materials:
-
1-bromo-2-fluoro-4-methylbenzene
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-fluoro-4-methylbenzene in carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-Bromo-4-(chloromethyl)-2-fluorobenzene.
Reactivity Profile
The reactivity of 1-Bromo-4-(chloromethyl)-2-fluorobenzene is dictated by its three distinct functional groups:
-
Chloromethyl Group: The benzylic chloride is the most reactive site, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of the 2-bromo-5-fluorobenzyl moiety into a target molecule.
-
Aryl Bromide: The bromine atom attached to the aromatic ring is less reactive than the benzylic chloride. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Aryl Fluoride: The fluorine atom is the least reactive of the three halogens towards typical nucleophilic aromatic substitution. However, its strong electron-withdrawing nature influences the reactivity of the aromatic ring.
This differential reactivity allows for a stepwise functionalization of the molecule, providing a powerful tool for the synthesis of complex pharmaceutical intermediates.
Applications in Drug Development
1-Bromo-4-(chloromethyl)-2-fluorobenzene serves as a critical starting material for the synthesis of various biologically active compounds. Its utility is particularly evident in the construction of heterocyclic scaffolds, which are prevalent in many approved drugs.
One notable application is in the synthesis of intermediates for drugs like dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6] The core structure of such drugs often involves a substituted phenyl group, which can be constructed using building blocks derived from 1-Bromo-4-(chloromethyl)-2-fluorobenzene.
Figure 2: General synthetic utility in drug development.
Analytical Characterization
Ensuring the purity and structural integrity of 1-Bromo-4-(chloromethyl)-2-fluorobenzene is paramount for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[7]
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the chloromethyl group, typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-7.8 ppm), with their splitting patterns and coupling constants providing valuable information about the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the chloromethyl carbon, typically around 45 ppm. The six aromatic carbons will give rise to distinct signals in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).[7]
Protocol for NMR Analysis:
-
Prepare a sample by dissolving approximately 10-20 mg of 1-Bromo-4-(chloromethyl)-2-fluorobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate NMR software to obtain the final spectra for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for identifying any impurities.[8]
Protocol for GC-MS Analysis:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms or HP-5ms).
-
The mass spectrum of the parent compound will show a characteristic molecular ion peak with a distinct isotopic pattern due to the presence of bromine and chlorine atoms.
-
Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for quantitative analysis.
Protocol for HPLC Analysis:
-
Prepare a solution of the sample in a suitable mobile phase or a compatible solvent.
-
Inject the solution into an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
The purity of the sample can be determined by the relative peak area of the main component.
Safety and Handling
1-Bromo-4-(chloromethyl)-2-fluorobenzene is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification
-
Hazard Statements:
-
Signal Word: Danger[4]
-
Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, should be consulted from the supplier's Safety Data Sheet (SDS).[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[10]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9]
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[9]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Conclusion
1-Bromo-4-(chloromethyl)-2-fluorobenzene is a valuable and versatile building block in medicinal chemistry, offering multiple reactive sites for the synthesis of complex pharmaceutical intermediates. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development. This technical guide provides a solid foundation of knowledge for scientists and professionals working with this important compound.
References
A comprehensive list of references will be provided upon request, including links to the original source materials for verification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1214322-98-1|1-Bromo-4-(chloromethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 5. 1-Bromo-4-chloro-2-fluorobenzene 98 1996-29-8 [sigmaaldrich.com]
- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
···Cl
